molecular formula C8H10O2 B1596345 2-(Hydroxymethyl)-5-methylphenol CAS No. 7405-12-1

2-(Hydroxymethyl)-5-methylphenol

Cat. No.: B1596345
CAS No.: 7405-12-1
M. Wt: 138.16 g/mol
InChI Key: ROTDRFLEBIUGFT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methylphenol is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted at the second position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)-5-methylphenol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde using sodium borohydride. The precursor aldehyde can be obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of formaldehyde and phenol derivatives under controlled conditions. The reaction is typically carried out in a basic medium to facilitate the hydroxymethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-5-methylphenol

    Reduction: 2-(Hydroxymethyl)-5-methylcyclohexanol

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

2-(Hydroxymethyl)-5-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)phenol
  • 5-Methyl-2-hydroxybenzaldehyde
  • 2,5-Dimethylphenol

Uniqueness

2-(Hydroxymethyl)-5-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(hydroxymethyl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-3-7(5-9)8(10)4-6/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTDRFLEBIUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323161
Record name 2-(hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7405-12-1
Record name 7405-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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